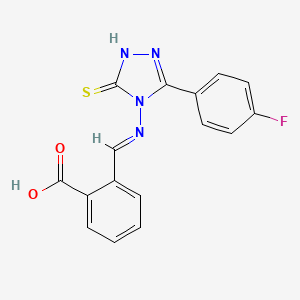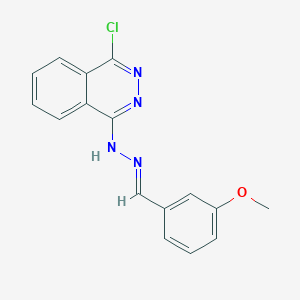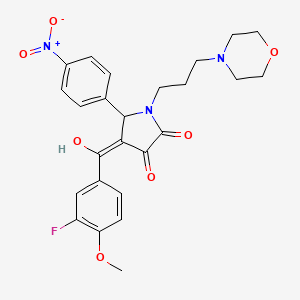![molecular formula C28H22ClN3O5 B12024449 [1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12024449.png)
[1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a naphthalene ring, a chlorobenzoyl group, and a methoxybenzoate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate typically involves the following steps:
Formation of the hydrazone: The reaction between 4-chlorobenzoyl hydrazine and 2-acetyl naphthalene under acidic conditions to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 4-methoxybenzoic acid in the presence of a dehydrating agent such as DCC (dicyclohexylcarbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound can be used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its structural features suggest it could interact with biological macromolecules.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical reactions makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, or as a stabilizer in polymer chemistry.
作用机制
The mechanism by which [1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate exerts its effects would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
[1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] benzoate: Similar structure but lacks the methoxy group.
[1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-hydroxybenzoate: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in [1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate may confer unique chemical and biological properties, such as increased lipophilicity or altered binding affinity to biological targets.
属性
分子式 |
C28H22ClN3O5 |
|---|---|
分子量 |
515.9 g/mol |
IUPAC 名称 |
[1-[(E)-[[2-[(4-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H22ClN3O5/c1-36-22-13-8-20(9-14-22)28(35)37-25-15-10-18-4-2-3-5-23(18)24(25)16-31-32-26(33)17-30-27(34)19-6-11-21(29)12-7-19/h2-16H,17H2,1H3,(H,30,34)(H,32,33)/b31-16+ |
InChI 键 |
QRONUCFNYIFWLW-WCMJOSRZSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)CNC(=O)C4=CC=C(C=C4)Cl |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)CNC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(2,6-dimethylphenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12024369.png)
![N'-[(E)-(4-hydroxyphenyl)methylideneamino]-N-(3-methoxyphenyl)oxamide](/img/structure/B12024373.png)
![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12024379.png)
![methyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12024399.png)
![1-[2-(Dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024400.png)
![2-{[5-(Anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12024410.png)
![[2-ethoxy-4-[(E)-[2-(4-nitrophenoxy)propanoylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12024413.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12024414.png)

![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-bromophenyl)methylidene]acetohydrazide](/img/structure/B12024426.png)

![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12024439.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024441.png)

